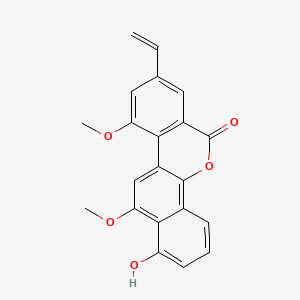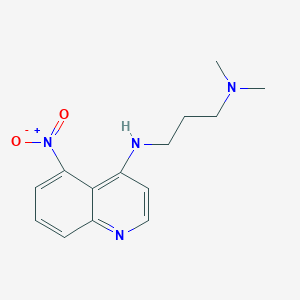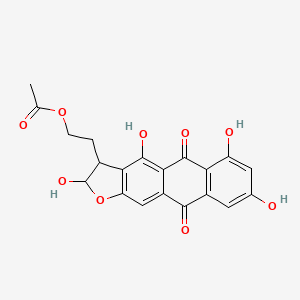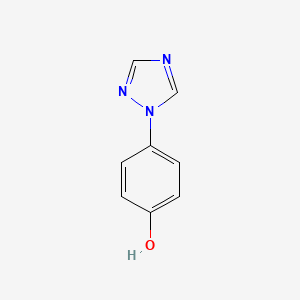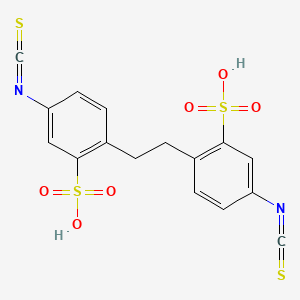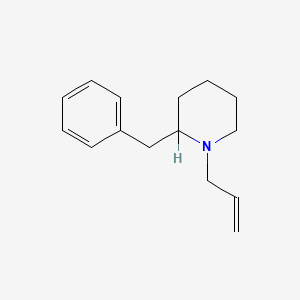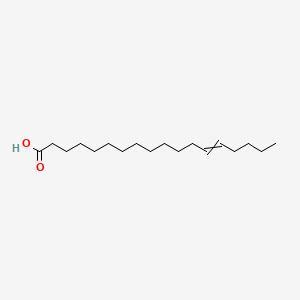
Octadec-13-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Octadec-13-enoic acid, also known as petroselinic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration. This compound is found in various plant oils, including coriander seed oil and parsley seed oil. It is known for its potential health benefits and applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-13-enoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which is a polyunsaturated fatty acid. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources, such as coriander seed oil. The extraction process involves mechanical pressing or solvent extraction, followed by purification steps to isolate the desired fatty acid. The use of supercritical fluid extraction has also been explored as an efficient and environmentally friendly method for obtaining this compound from plant oils.
化学反応の分析
Types of Reactions
Octadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to yield stearic acid, a saturated fatty acid.
Esterification: this compound can react with alcohols to form esters, which are commonly used in the production of biodiesel and other industrial applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) catalysts.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are often used to facilitate the esterification reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Stearic acid.
Esterification: Methyl esters, ethyl esters, and other alkyl esters.
科学的研究の応用
Octadec-13-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function, as well as its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential health benefits, including its role in reducing cholesterol levels and its use in skincare products for its moisturizing properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and biodiesel.
作用機序
The mechanism of action of Octadec-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with various enzymes and receptors, modulating their activity. For example, this compound has been shown to inhibit the activity of certain lipoxygenases, which are enzymes involved in the inflammatory response.
類似化合物との比較
Octadec-13-enoic acid can be compared to other monounsaturated fatty acids, such as oleic acid and palmitoleic acid. While all three compounds share similar structural features, this compound is unique in its specific double bond position and its natural occurrence in certain plant oils. This uniqueness contributes to its distinct physical and chemical properties, as well as its specific applications in various fields.
List of Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon atom.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon atom in a shorter carbon chain (C16).
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
特性
分子式 |
C18H34O2 |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20) |
InChIキー |
BDLLSHRIFPDGQB-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
正規SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
ピクトグラム |
Irritant |
同義語 |
13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)

